In-Depth Technical Guide: 3-Formyl-4-thiopheneboronic Acid (CAS 4347-32-4)
In-Depth Technical Guide: 3-Formyl-4-thiopheneboronic Acid (CAS 4347-32-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and specific biological applications for 3-Formyl-4-thiopheneboronic acid (CAS 4347-32-4) are limited in publicly available scientific literature. This guide has been compiled using information on closely related isomers and established general methodologies for the synthesis and reaction of arylboronic acids. All experimental protocols should be considered exemplary and require optimization.
Physicochemical Properties
3-Formyl-4-thiopheneboronic acid is a bifunctional organic compound containing both a reactive formyl group and a versatile boronic acid moiety on a thiophene scaffold. These features make it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 4347-32-4 | |
| Molecular Formula | C₅H₅BO₃S | |
| Molecular Weight | 155.97 g/mol | |
| Alternate Names | (4-Formylthiophen-3-yl)boronic acid | |
| Appearance | White to light yellow powder (Typical for arylboronic acids) | General Knowledge |
| Melting Point | Data not available for this specific isomer. The 2-formyl-3-thiophene isomer melts at 167-193 °C, while the 5-formyl-2-thiophene isomer melts at 132-135 °C. | |
| Boiling Point | 381.2 ± 52.0 °C (Predicted) | Public Databases |
| Solubility | Expected to be soluble in methanol and other polar organic solvents. |
Synthesis and Purification
Proposed Synthetic Pathway
A common route to arylboronic acids involves the formation of an organolithium or Grignard reagent from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. Starting from a suitable di-halogenated thiophene, one could selectively introduce the formyl and boronic acid groups. A potential retrosynthesis is outlined below.
Caption: Proposed synthetic workflow for 3-Formyl-4-thiopheneboronic acid.
Exemplary Experimental Protocol for Synthesis
Step 1: Formylation of 3,4-Dibromothiophene
This step would likely involve a selective formylation at the 4-position. This could potentially be achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
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Dissolve 3,4-dibromothiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.0 equiv.) dropwise, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add anhydrous DMF (1.2 equiv.) dropwise and stir for an additional 2 hours at -78 °C.
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Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-formylthiophene.
Step 2: Borylation and Hydrolysis
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Dissolve the crude 3-bromo-4-formylthiophene (1.0 equiv.) in anhydrous THF under an inert atmosphere.
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Cool the solution to -78 °C.
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Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour.
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To this solution, add triisopropyl borate (1.5 equiv.) dropwise, ensuring the temperature remains below -70 °C.
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Allow the mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2.
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Stir vigorously for 1-2 hours to hydrolyze the borate ester.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification Protocol
The crude product can be purified by the following methods:
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Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.
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Column Chromatography: If recrystallization is ineffective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Research and Development
While specific applications for the 3,4-isomer are not widely documented, thiopheneboronic acids, in general, are key intermediates in several fields:
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Organic Synthesis: They are primarily used as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules.
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Medicinal Chemistry: The thiophene nucleus is a common scaffold in many pharmaceuticals. Boronic acids are known to act as inhibitors for various enzymes. For instance, the related isomer, 2-formyl-3-thiopheneboronic acid, is a starting material for the synthesis of potent PARP-1 inhibitors, which are being investigated as anti-cancer agents. Boronic acids have also been explored as inhibitors for other enzymes like β-lactamases.
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Materials Science: Thiophene-based conjugated polymers are essential in the development of organic electronics. Thiopheneboronic acids serve as monomers in the synthesis of these polymers for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.
Reactivity and Experimental Protocols
The most significant reaction of 3-Formyl-4-thiopheneboronic acid is the Suzuki-Miyaura cross-coupling reaction. The formyl group can also undergo various reactions typical of aldehydes, such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction facilitates the formation of a C-C bond between the thiophene ring and an aryl or vinyl halide/triflate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from studies on the closely related (5-formylthiophen-2-yl)boronic acid and may require optimization.
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To a reaction vial, add 3-Formyl-4-thiopheneboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
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Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Heat the reaction mixture with stirring at a temperature between 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with water and ethyl acetate.
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Separate the layers and extract the aqueous phase with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Expected)
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¹H NMR:
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A singlet for the aldehyde proton (-CHO) in the range of 9.8-10.2 ppm.
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Two doublets for the two protons on the thiophene ring.
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A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which may be exchangeable with D₂O.
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¹³C NMR:
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A signal for the aldehyde carbonyl carbon around 185-195 ppm.
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Signals for the carbon atoms of the thiophene ring, with the carbon attached to the boronic acid group showing a characteristic broad signal due to the quadrupolar boron nucleus.
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IR Spectroscopy:
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A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.
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A broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹.
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C-H stretching bands for the thiophene ring around 3100 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) corresponding to the molecular weight of 155.97. Dehydration peaks are common for boronic acids.
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Safety and Handling
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer at or below -20°C is recommended. Keep away from oxidizing agents.
